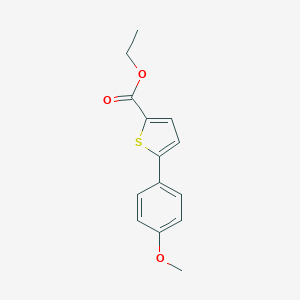

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

Overview

Description

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a methoxyphenyl group attached to the thiophene ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide to form thiophene derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other electrophiles replace hydrogen atoms. Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Coupling Reactions: The Suzuki-Miyaura coupling reaction is a notable example, where the compound can react with aryl or vinyl boronic acids to form new carbon-carbon bonds.

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.

Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The compound’s methoxyphenyl group can enhance its binding affinity to these targets, leading to increased efficacy.

Comparison with Similar Compounds

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate: This compound has an amino group instead of a methoxy group, which can alter its reactivity and biological activity.

Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate: The phenoxy group provides different electronic properties compared to the methoxy group, affecting its chemical behavior.

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate: This compound has a similar structure but with a different substitution pattern on the thiophene ring.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in critical disease pathways, particularly those related to cancer and neurodegenerative disorders. For instance, thiophene derivatives have demonstrated kinase inhibition, which is crucial for cell signaling and cancer progression.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness can be quantified using the half-maximal inhibitory concentration (IC50) values. Research indicates that the presence of the methoxy group enhances the compound's interaction with protein targets, potentially increasing its efficacy.

Table 1: Antiproliferative Activity of this compound

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the phenyl ring in determining the biological activity of thiophene derivatives. The methoxy group at the para position has been shown to significantly enhance antiproliferative activity compared to other substituents .

Key Findings:

- Methoxy Substitution : Compounds with methoxy groups exhibit higher potency against cancer cell lines.

- Positioning : The para position is optimal for substituents, as it allows for better interaction with biological targets.

Case Studies

- Inhibition of Cholinesterases : In a study focusing on cholinesterase inhibitors, several thiophene derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound was found to have comparable inhibitory effects against these enzymes, suggesting potential applications in treating Alzheimer's disease .

- Antimicrobial Activity : The compound has also been tested for antimicrobial properties against various bacterial strains. It showed promising results, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent .

Properties

IUPAC Name |

ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-3-17-14(15)13-9-8-12(18-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXBXDQIEMWBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376966 | |

| Record name | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13858-71-4 | |

| Record name | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.